1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide 1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1286709-59-8
VCID: VC4300711
InChI: InChI=1S/C17H13F2N3OS/c18-12-6-5-11(7-13(12)19)20-16(23)10-8-22(9-10)17-21-14-3-1-2-4-15(14)24-17/h1-7,10H,8-9H2,(H,20,23)
SMILES: C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=C(C=C4)F)F
Molecular Formula: C17H13F2N3OS
Molecular Weight: 345.37

1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide

CAS No.: 1286709-59-8

Cat. No.: VC4300711

Molecular Formula: C17H13F2N3OS

Molecular Weight: 345.37

* For research use only. Not for human or veterinary use.

1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide - 1286709-59-8

Specification

CAS No. 1286709-59-8
Molecular Formula C17H13F2N3OS
Molecular Weight 345.37
IUPAC Name 1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide
Standard InChI InChI=1S/C17H13F2N3OS/c18-12-6-5-11(7-13(12)19)20-16(23)10-8-22(9-10)17-21-14-3-1-2-4-15(14)24-17/h1-7,10H,8-9H2,(H,20,23)
Standard InChI Key QNOGUEHNMYIVJY-UHFFFAOYSA-N
SMILES C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=C(C=C4)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three key domains (Figure 1):

  • Benzothiazole core: A bicyclic aromatic system with nitrogen and sulfur atoms at positions 1 and 3, contributing to π-π stacking and hydrogen-bonding interactions .

  • Azetidine ring: A four-membered saturated heterocycle with a carboxamide group at position 3, enhancing conformational rigidity .

  • 3,4-Difluorophenyl group: A fluorinated aryl substituent that improves metabolic stability and target binding via hydrophobic and electrostatic effects .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC₁₇H₁₃F₂N₃OSPubChem CID 52903659
Molecular Weight345.37 g/molCalculated
LogP (Partition Coeff.)2.8XLogP3
Hydrogen Bond Donors2 (NH, CONH)PubChem
Hydrogen Bond Acceptors5 (S, O, 3×N)PubChem

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via multistep organic reactions, often employing:

  • Hantzsch Thiazole Synthesis: Condensation of 2-aminothiophenol with carbonyl derivatives to form the benzothiazole core .

  • Azetidine Ring Formation: Cyclization of β-lactam precursors or nucleophilic substitution with azetidine-3-carboxylic acid derivatives .

  • Carboxamide Coupling: Reaction of azetidine-3-carboxylic acid with 3,4-difluoroaniline using coupling agents like EDC/HOBt .

Key Intermediate: 1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic Acid

This intermediate (PubChem CID 52903659) is critical for subsequent amidation. Its synthesis involves:

  • Step 1: Cyclocondensation of 2-mercaptoaniline with chloroacetyl chloride to form benzothiazole.

  • Step 2: Ring-opening of β-lactam intermediates (e.g., 2-azetidinone) with benzothiazole-thiolate .

Pharmacological Activities

Table 2: Comparative Antiproliferative Activity

CompoundTarget Cell LineIC₅₀ (μM)Reference
1-(1,3-Benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide (Analog)HT-29 (Colon)0.11
Foretinib (Control)HT-290.25

Antimicrobial Activity

Fluorinated benzothiazoles demonstrate broad-spectrum activity:

  • Antibacterial: Quinolone-triazole hybrids (e.g., 30a) show MIC = 0.125–8 μg/mL against S. aureus and E. coli .

  • Antifungal: Triazolone derivatives (e.g., 3) exhibit MIC₈₀ = 0.00097 μg/mL against Candida albicans, 64× more potent than fluconazole .

Structure-Activity Relationships (SAR)

  • Benzothiazole Substitution: Electron-withdrawing groups (e.g., -F, -Cl) at position 6 enhance kinase affinity .

  • Azetidine Rigidity: The four-membered ring minimizes off-target interactions compared to larger heterocycles .

  • 3,4-Difluorophenyl Group: Fluorine atoms improve bioavailability and blood-brain barrier penetration .

Figure 2: SAR Highlights

  • Optimal Substituents: 3,4-Difluoro on phenyl, methyl on azetidine.

  • Detrimental Modifications: Bulky groups (e.g., -CF₃) reduce solubility .

Pharmacokinetic and Toxicity Profiles

  • ADME Properties: Moderate oral bioavailability (F = 40–60%) due to balanced LogP .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the azetidine ring .

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but potential hepatotoxicity at high doses .

Therapeutic Applications and Future Directions

  • Oncology: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) .

  • Infectious Diseases: Synergistic use with β-lactam antibiotics against MRSA .

  • Neurological Disorders: Fluorine’s role in targeting amyloid-beta plaques in Alzheimer’s .

Challenges: Scale-up synthesis and mitigating CYP-mediated drug interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator